Cas no 197018-71-6 (5-Hydroxy-4',7-dimethoxyflavone 5-O-beta-D-glucopyranoside)

5-Hydroxy-4',7-dimethoxyflavone 5-O-beta-D-glucopyranoside 化学的及び物理的性質
名前と識別子
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- 5-Hydroxy-4',7-dimethoxyflavone 5-O-beta-D-glucopyranoside
- 7,4'-Di-O-methylapigenin 5-O-glu
- 7,4'-Di-O-methylapigenin 5-O-glucoside
- [ "" ]
- 5-Hydroxy-4',7-dimethoxyflavone 5-O-beta-D-glucopyraside
- 5-(beta-D-Glucopyranosyloxy)-7-methoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one
- 7,4/'-Di-O-methylapigenin 5-O-glucoside
- 7-methoxy-2-(4-methoxyphenyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
- 197018-71-6
- 4H-1-Benzopyran-4-one, 5-(beta-D-glucopyranosyloxy)-7-methoxy-2-(4-methoxyphenyl)-
- AKOS032948748
- 7-methoxy-2-(4-methoxyphenyl)-5-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
- 7-methoxy-2-(4-methoxyphenyl)-5-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}chromen-4-one
- 7,4-Di-O-methylapigenin 5-O-glucoside
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- MDL: MFCD20260931
- インチ: InChI=1S/C23H24O10/c1-29-12-5-3-11(4-6-12)15-9-14(25)19-16(31-15)7-13(30-2)8-17(19)32-23-22(28)21(27)20(26)18(10-24)33-23/h3-9,18,20-24,26-28H,10H2,1-2H3/t18-,20-,21+,22-,23-/m1/s1
- InChIKey: ZZFCDQFZXFIBBS-DODNOZFWSA-N
- ほほえんだ: COC1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@@H](CO)O4)O)O)O)OC)O2
計算された属性
- せいみつぶんしりょう: 460.13700
- どういたいしつりょう: 460.13694696g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 10
- 重原子数: 33
- 回転可能化学結合数: 6
- 複雑さ: 705
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 5
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 144Ų
- 疎水性パラメータ計算基準値(XlogP): 1
じっけんとくせい
- 色と性状: Powder
- PSA: 148.05000
- LogP: 0.65590
5-Hydroxy-4',7-dimethoxyflavone 5-O-beta-D-glucopyranoside 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3212-1 mg |
7,4-Di-O-methylapigenin 5-O-glucoside |
197018-71-6 | 1mg |
¥2915.00 | 2022-04-26 | ||
A2B Chem LLC | AE93427-5mg |
7,4-Di-O-Methylapigenin 5-O-Glucoside |
197018-71-6 | 97.5% | 5mg |
$769.00 | 2024-04-20 | |
TargetMol Chemicals | TN3212-5mg |
7,4-Di-O-methylapigenin 5-O-glucoside |
197018-71-6 | 5mg |
¥ 11980 | 2024-07-24 | ||
TargetMol Chemicals | TN3212-1 mL * 10 mM (in DMSO) |
7,4-Di-O-methylapigenin 5-O-glucoside |
197018-71-6 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4140 | 2023-09-15 | |
TargetMol Chemicals | TN3212-5 mg |
7,4-Di-O-methylapigenin 5-O-glucoside |
197018-71-6 | 98% | 5mg |
¥ 4,040 | 2023-07-11 | |
TargetMol Chemicals | TN3212-5mg |
7,4-Di-O-methylapigenin 5-O-glucoside |
197018-71-6 | 5mg |
¥ 11980 | 2024-07-20 | ||
TargetMol Chemicals | TN3212-1 ml * 10 mm |
7,4-Di-O-methylapigenin 5-O-glucoside |
197018-71-6 | 1 ml * 10 mm |
¥ 14980 | 2024-07-24 | ||
TargetMol Chemicals | TN3212-1 ml * 10 mm |
7,4-Di-O-methylapigenin 5-O-glucoside |
197018-71-6 | 1 ml * 10 mm |
¥ 14980 | 2024-07-20 |
5-Hydroxy-4',7-dimethoxyflavone 5-O-beta-D-glucopyranoside 関連文献
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
関連分類
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Flavonoids Flavonoid glycosides Flavonoid O-glycosides
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Flavonoids Flavonoid O-glycosides
- Solvents and Organic Chemicals Organic Compounds Aldehyde/Ketone
5-Hydroxy-4',7-dimethoxyflavone 5-O-beta-D-glucopyranosideに関する追加情報
5-Hydroxy-4',7-dimethoxyflavone 5-O-beta-D-glucopyranoside: A Comprehensive Overview
5-Hydroxy-4',7-dimethoxyflavone 5-O-beta-D-glucopyranoside is a naturally occurring flavonoid glycoside with the CAS registry number 197018-71-6. This compound has garnered significant attention in recent years due to its diverse biological activities and potential applications in the fields of medicine, food, and cosmetics. The molecule consists of a flavone backbone, which is a type of flavonoid, with hydroxyl and methoxy groups attached at specific positions, along with a beta-D-glucopyranosyl group linked via an oxygen atom at the 5th position of the flavone ring. These structural features contribute to its unique pharmacological properties and bioavailability.
The flavone backbone of 5-Hydroxy-4',7-dimethoxyflavone 5-O-beta-D-glucopyranoside is a characteristic feature of flavonoids, a large class of plant secondary metabolites known for their antioxidant and anti-inflammatory properties. The presence of hydroxyl groups at the 5th position and methoxy groups at the 4' and 7 positions enhances the compound's stability and bioactivity. The beta-D-glucopyranosyl group, on the other hand, plays a crucial role in improving the solubility and absorption of the molecule in vivo, making it more bioavailable compared to its aglycone counterpart.
Recent studies have highlighted the antioxidant activity of 5-Hydroxy-4',7-dimethoxyflavone 5-O-beta-D-glucopyranoside, which is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. This property makes it a promising candidate for use in food additives and cosmetic products aimed at combating oxidative stress and aging. Additionally, research has demonstrated its anti-inflammatory effects, which are mediated through the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and nitric oxide synthase (iNOS). These findings suggest potential applications in the development of anti-inflammatory drugs for conditions such as arthritis and cardiovascular diseases.
The anti-cancer potential of 5-Hydroxy-4',7-dimethoxyflavone 5-O-beta-D-glucopyranoside has also been explored in recent studies. Experimental data indicate that this compound can induce apoptosis in cancer cells by modulating key signaling pathways, including the PI3K/AKT/mTOR pathway. Furthermore, it has been shown to enhance the efficacy of conventional chemotherapy drugs by sensitizing cancer cells to chemotherapeutic agents while reducing their toxicity to normal cells. These findings underscore its potential as a complementary therapy in cancer treatment.
In terms of neuroprotective effects, 5-Hydroxy-4',7-dimethoxyflavone 5-O-beta-D-glucopyranoside has been found to protect against neurodegenerative diseases such as Alzheimer's disease by inhibiting beta-amyloid aggregation and reducing oxidative stress in neuronal cells. Its ability to cross the blood-brain barrier further enhances its suitability for use in neuroprotective therapies.
The synthesis and isolation of 5-Hydroxy-4',7-dimethoxyflavone 5-O-beta-D-glucopyranoside have been extensively studied, with researchers employing various techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy for its characterization. Recent advancements in green chemistry have also led to the development of eco-friendly methods for the synthesis of this compound, reducing its environmental footprint.
From an industrial application perspective, 5-Hydroxy-4',7-dimethoxyflavone 5-O-beta-D-glucopyranoside holds significant potential as a natural ingredient in functional foods, dietary supplements, and cosmetics due to its multiple health benefits. Its stability under various processing conditions and compatibility with different formulations further enhance its suitability for these applications.
In conclusion, 5-Hydroxy-4',7-dimethoxyflavone 5-O-beta-D-glucopyranoside (CAS No. 197018-71-6) is a multifaceted compound with a wide range of biological activities and industrial applications. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses, positioning it as a valuable asset in various fields. As advancements in analytical techniques and synthetic methods continue to evolve, the future prospects for this compound appear highly promising.
